2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester
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Overview
Description
2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester is a fluorinated organic compound with the molecular formula C6H3F7O3 and a molecular weight of 256.08 g/mol . It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester typically involves the reaction of 2,2,3,3-tetrafluoropropionic acid with trifluorovinyl ether under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the ester bond. The reaction temperature and pressure are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can form strong hydrogen bonds and interact with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid methyl ester: Similar in structure but with a trifluoromethoxy group instead of a trifluorovinyl group.
Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate: Another fluorinated ester with a methoxy group.
Uniqueness
2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester is unique due to its trifluorovinyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials .
Properties
Molecular Formula |
C6H3F7O3 |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-3-(1,2,2-trifluoroethenoxy)propanoate |
InChI |
InChI=1S/C6H3F7O3/c1-15-4(14)5(10,11)6(12,13)16-3(9)2(7)8/h1H3 |
InChI Key |
DPADEDHVXSSDMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(OC(=C(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
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